
Copper;iodo-methyl-diphenylphosphanium
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Copper;iodo-methyl-diphenylphosphanium is a compound that belongs to the class of organophosphorus compounds These compounds are characterized by the presence of phosphorus atoms bonded to carbon atoms The specific structure of this compound includes a copper ion coordinated with an iodo-methyl-diphenylphosphanium ligand
Preparation Methods
Synthetic Routes and Reaction Conditions: The preparation of copper;iodo-methyl-diphenylphosphanium typically involves the reaction of copper iodide with iodo-methyl-diphenylphosphine. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The reaction can be represented as follows:
CuI+I-CH3-P(C6H5)2→Cu(I-CH3-P(C6H5)2)
Industrial Production Methods: In an industrial setting, the production of this compound may involve mechanochemical methods, which are known for their efficiency and ability to produce high-purity products. These methods involve grinding the reactants together in the presence of a suitable solvent, followed by purification steps to isolate the desired compound .
Chemical Reactions Analysis
Types of Reactions: Copper;iodo-methyl-diphenylphosphanium can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form higher oxidation state species.
Reduction: It can be reduced to form lower oxidation state species.
Substitution: The iodo group can be substituted with other nucleophiles.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are commonly used.
Substitution: Nucleophiles such as amines and thiols can be used for substitution reactions.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield copper(II) complexes, while reduction may produce copper(I) species .
Scientific Research Applications
Copper;iodo-methyl-diphenylphosphanium has a wide range of applications in scientific research:
Chemistry: It is used as a ligand in coordination chemistry and catalysis.
Biology: The compound is studied for its potential biological activity and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential as a therapeutic agent.
Industry: It is used in the synthesis of various organic compounds and materials
Mechanism of Action
The mechanism of action of copper;iodo-methyl-diphenylphosphanium involves its interaction with molecular targets through its phosphorus and copper centers. The compound can act as a donor of electrons, participating in various redox reactions. The copper ion can generate reactive oxygen species (ROS), which can lead to oxidative stress and damage to cellular components .
Comparison with Similar Compounds
- Copper;iodo-diphenylphosphanium
- Copper;iodo-methyl-triphenylphosphanium
- Copper;iodo-methyl-diphenylarsanium
Comparison: Copper;iodo-methyl-diphenylphosphanium is unique due to its specific ligand structure, which imparts distinct chemical properties. Compared to similar compounds, it may exhibit different reactivity and stability, making it suitable for specific applications in catalysis and material science .
Properties
CAS No. |
62743-77-5 |
|---|---|
Molecular Formula |
C13H13CuIP+ |
Molecular Weight |
390.67 g/mol |
IUPAC Name |
copper;iodo-methyl-diphenylphosphanium |
InChI |
InChI=1S/C13H13IP.Cu/c1-15(14,12-8-4-2-5-9-12)13-10-6-3-7-11-13;/h2-11H,1H3;/q+1; |
InChI Key |
LAKSNOUNTUMXFY-UHFFFAOYSA-N |
Canonical SMILES |
C[P+](C1=CC=CC=C1)(C2=CC=CC=C2)I.[Cu] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


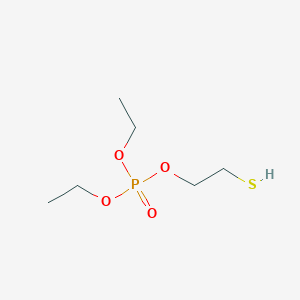


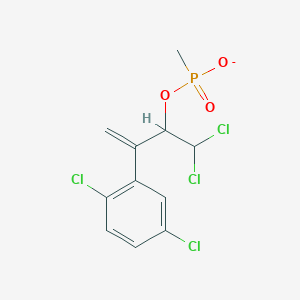
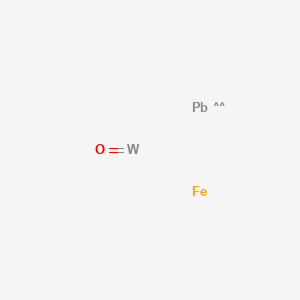
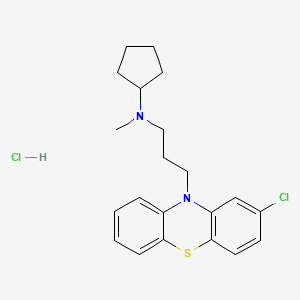
![1,2,3-Triphenoxy-4-[3-(2,3,4-triphenoxyphenoxy)phenoxy]benzene](/img/structure/B14508627.png)
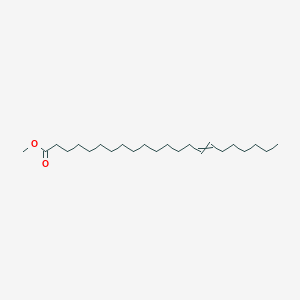
![2-({2-[(2-Chloroethyl)sulfanyl]ethyl}amino)-3,5-dinitrobenzene-1-sulfonic acid](/img/structure/B14508636.png)


![N,N'-[Methylenebis(3-chloro-4,1-phenylene)]bis(N-acetylacetamide)](/img/structure/B14508658.png)


